L-Alanyl-L-methionyl-L-valyl-L-seryl-L-glutamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Alanyl-L-methionyl-L-valyl-L-seryl-L-glutamic acid is a pentapeptide composed of five amino acids: L-alanine, L-methionine, L-valine, L-serine, and L-glutamic acid. This compound is of interest due to its potential biological activities and applications in various fields such as biochemistry, medicine, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Alanyl-L-methionyl-L-valyl-L-seryl-L-glutamic acid typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, L-glutamic acid, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-serine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for L-valine, L-methionine, and L-alanine.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
L-Alanyl-L-methionyl-L-valyl-L-seryl-L-glutamic acid can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids or chemical groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives or chemical modifiers under mild conditions.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered amino acid sequences or chemical functionalities.
Wissenschaftliche Forschungsanwendungen
L-Alanyl-L-methionyl-L-valyl-L-seryl-L-glutamic acid has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding, stability, and interactions.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and catalysts.
Wirkmechanismus
The mechanism of action of L-Alanyl-L-methionyl-L-valyl-L-seryl-L-glutamic acid depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but common targets include membrane proteins, signaling molecules, and metabolic enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Alanyl-L-methionyl-L-valyl-L-seryl-L-aspartic acid: Similar structure but with aspartic acid instead of glutamic acid.
L-Alanyl-L-methionyl-L-valyl-L-threonyl-L-glutamic acid: Contains threonine instead of serine.
L-Alanyl-L-methionyl-L-leucyl-L-seryl-L-glutamic acid: Leucine replaces valine.
Uniqueness
L-Alanyl-L-methionyl-L-valyl-L-seryl-L-glutamic acid is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of L-glutamic acid provides an acidic character, while L-methionine offers potential sites for oxidation. This combination of residues can influence the peptide’s stability, solubility, and reactivity.
Eigenschaften
CAS-Nummer |
256447-07-1 |
---|---|
Molekularformel |
C21H37N5O9S |
Molekulargewicht |
535.6 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H37N5O9S/c1-10(2)16(26-18(31)12(7-8-36-4)23-17(30)11(3)22)20(33)25-14(9-27)19(32)24-13(21(34)35)5-6-15(28)29/h10-14,16,27H,5-9,22H2,1-4H3,(H,23,30)(H,24,32)(H,25,33)(H,26,31)(H,28,29)(H,34,35)/t11-,12-,13-,14-,16-/m0/s1 |
InChI-Schlüssel |
VGGYSXNJXQKHCF-YGJAXBLXSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCSC)NC(=O)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.